2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Description
Properties
IUPAC Name |
2'-amino-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-26(4-2)16-10-11-19-22(14-16)28-21-12-9-15(25)13-20(21)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,3-4,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWATUGNDUMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885268 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24460-06-8 | |
| Record name | 2′-Amino-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24460-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-amino-6'-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-6-diethylaminofluoran with isobenzofuran-1(3H)-one in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its spiro structure, which allows it to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications .
Comparison with Similar Compounds
Research Findings and Trends
- Environmental Impact : Chlorophenyl derivatives (e.g., CAS 72389-79-8) show persistence in aquatic systems, necessitating biodegradation studies .
- Emerging Uses : Fluorinated derivatives (e.g., ) are being tested as fluorescent probes for metal ion detection (e.g., Hg²⁺) due to strong Lewis acid-base interactions .
Biological Activity
The compound 2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is a member of the xanthene family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by a spiro configuration that integrates an isobenzofuran and a xanthene moiety. This unique structure contributes to its biological activity, particularly in fluorescence and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C₁₈H₃₃N₂O₂
- Molecular Weight : 299.47 g/mol
Antioxidant Activity
Research indicates that compounds with xanthene structures often exhibit significant antioxidant properties. The presence of diethylamino groups enhances the electron-donating ability, which is crucial for scavenging free radicals.
Table 1: Antioxidant Activity Comparison
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, particularly against skin and prostate cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells.
Case Study: Anticancer Effects
A study conducted on human prostate cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value of approximately 20 µM after 48 hours of exposure.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 2: Neuroprotective Effects
The biological activity of This compound is primarily attributed to its ability to modulate various signaling pathways:
- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS, thereby reducing oxidative stress.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Neuroprotection : By inhibiting excitotoxicity and inflammation pathways, it protects neuronal integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
